molecular formula C9H8N2O3S B8793498 Methyl 3-(2-Cyanoacetamido)thiophene-2-carboxylate

Methyl 3-(2-Cyanoacetamido)thiophene-2-carboxylate

Cat. No. B8793498
M. Wt: 224.24 g/mol
InChI Key: CBTIZGFRAOOIEI-UHFFFAOYSA-N
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Patent
US07365200B2

Procedure details

A solution of methyl-3-amino-thiophene-2-carboxylate (13 g, 82.70 mmol) in neat methyl cyanoacetate (40 mL) was heated at 210° C. for 10 h. The solution was cooled and excess methyl cyanoacetate was distilled off under vacuum. The residue was taken in methanol, sonicated briefly, and filtered. The solids were washed by cold methanol and dried to yield 9.3 g (50%) of 3-(2-cyano-acetylamino)-thiophene-2-carboxylic acid methyl ester as white solids. MP 146° C.; 1H NMR (400 MHz, DMSO-d6) δ 4.18 (s, 2H), 7.86 (d, J=5.2 Hz, 1H), 7.93 (d, J=5.2 Hz, 1H), 10.25 (s, 1H) ppm; MS m/z=225 amu (M++1).
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[S:6][CH:7]=[CH:8][C:9]=1[NH2:10])=[O:4]>C(CC(OC)=O)#N>[CH3:1][O:2][C:3]([C:5]1[S:6][CH:7]=[CH:8][C:9]=1[NH:10][C:3](=[O:2])[CH2:5][C:9]#[N:10])=[O:4]

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
COC(=O)C=1SC=CC1N
Name
Quantity
40 mL
Type
solvent
Smiles
C(#N)CC(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
DISTILLATION
Type
DISTILLATION
Details
excess methyl cyanoacetate was distilled off under vacuum
CUSTOM
Type
CUSTOM
Details
sonicated briefly
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solids were washed by cold methanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1SC=CC1NC(CC#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.3 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 100.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.